Isotopic Purity and Mass Spectrometric Resolution
Ebastine-d5 provides a minimum mass shift of +5 Da (m/z 469 → 474) relative to unlabeled ebastine, ensuring complete baseline resolution in MS/MS detection without isotopic cross-talk [1]. The isotopic purity of commercially available Ebastine-d5 is specified at ≥98.7% deuterium incorporation at the five substituted positions, minimizing interference from residual unlabeled material (d0) that could compromise assay accuracy [2]. In contrast, unlabeled ebastine exhibits a natural abundance isotopic envelope that would co-elute with and spectrally overlap the analyte signal if used as an internal standard, rendering it analytically unsuitable for quantitative LC-MS/MS workflows .
| Evidence Dimension | Isotopic Purity / Mass Difference |
|---|---|
| Target Compound Data | ≥98.7% deuterium incorporation; +5 Da mass shift (m/z 474.7 vs. 469.7) |
| Comparator Or Baseline | Unlabeled ebastine: natural isotopic abundance (m/z 469.7), 0% deuterium incorporation |
| Quantified Difference | ≥98.7% isotopic purity; baseline-resolved mass spectrometric separation |
| Conditions | High-resolution mass spectrometry (HRMS) or triple quadrupole LC-MS/MS; isotopic purity determined by 1H-NMR and MS |
Why This Matters
High isotopic purity directly correlates with analytical accuracy and precision in quantitative bioanalysis, reducing systematic error from isotopic cross-talk and enabling reliable quantification at sub-nanogram per milliliter concentrations in pharmacokinetic studies.
- [1] Santa Cruz Biotechnology, Inc. Certificate of Analysis: Ebastine-d5 Lot SAMPLE. sc-218295. View Source
- [2] SCBIO. Ebastine-d5 Technical Datasheet (Isotopic Purity: 98.7%). View Source
